molecular formula C10H10BrN3O3 B1486876 Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2113854-78-5

Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1486876
CAS No.: 2113854-78-5
M. Wt: 300.11 g/mol
InChI Key: CEAOONBOEXEAOE-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and methoxy groups in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-3-methoxypyrazine with ethyl isocyanoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazo[1,2-a]pyrazine ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Nucleophilic substitution: Formation of 3-amino-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate.

    Oxidation: Formation of 3-bromo-6-oxoimidazo[1,2-a]pyrazine-2-carboxylate.

    Reduction: Formation of 3-bromo-6-methoxyimidazo[1,2-a]pyrazine.

Scientific Research Applications

Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its antimicrobial, antiviral, and anticancer properties due to its ability to interact with biological macromolecules.

    Material Science: Potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinase enzymes by mimicking the natural substrate, thus blocking the phosphorylation process essential for cell signaling and growth. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: Similar in structure but contains a pyridazine ring instead of a pyrazine ring.

    Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Lacks the methoxy group, which can affect its reactivity and biological activity.

    Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate: Contains a pyridine ring, which can alter its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O3/c1-3-17-10(15)8-9(11)14-5-7(16-2)12-4-6(14)13-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAOONBOEXEAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=CC2=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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